molecular formula C13H10N2S B3050088 1H-Benzimidazole, 2-(phenylthio)- CAS No. 2360-29-4

1H-Benzimidazole, 2-(phenylthio)-

Cat. No.: B3050088
CAS No.: 2360-29-4
M. Wt: 226.3 g/mol
InChI Key: IHOFRNVUIOVDJP-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-(phenylthio)- is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 2-(phenylthio)- typically involves the condensation of o-phenylenediamine with carbon disulfide, followed by cyclization and subsequent substitution reactions. One common method includes:

Industrial Production Methods: Industrial production methods for 1H-Benzimidazole, 2-(phenylthio)- often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole, 2-(phenylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Benzimidazole, 2-(phenylthio)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-(phenylthio)- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1H-Benzimidazole, 2-(phenylthio)- is unique due to the presence of both the benzimidazole ring and the phenylthio group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

2-phenylsulfanyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S/c1-2-6-10(7-3-1)16-13-14-11-8-4-5-9-12(11)15-13/h1-9H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOFRNVUIOVDJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396931
Record name 1H-Benzimidazole, 2-(phenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2360-29-4
Record name 1H-Benzimidazole, 2-(phenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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